![molecular formula C13H19N3O3 B2617276 ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2248391-00-4](/img/structure/B2617276.png)
ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an aminomethyl group, a pyrazolyl group, and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazol-4-yl group through the reaction of appropriate precursors under controlled conditions.
Construction of the Oxabicyclohexane Ring: The oxabicyclo[2.1.1]hexane ring is constructed through a series of cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrazolyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The oxabicyclohexane ring system provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but without the ethyl ester group.
Ethyl 1-(aminomethyl)-3-(1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the methyl group on the pyrazole ring.
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C₉H₁₅N₃O₃
- Molecular Weight : Approximately 185.22 g/mol
Its bicyclic structure, characterized by an oxabicyclo framework, allows for specific interactions with biological targets, enhancing its potential as a drug candidate.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens.
- Anticancer Activity : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation, making it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Given the presence of the pyrazole moiety, there is potential for neuroprotective activity, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial strains such as E. coli and S. aureus | |
Anticancer | Induced apoptosis in cancer cell lines; specific pathways under investigation | |
Neuroprotective | Potential modulation of neuroinflammatory markers in vitro |
Case Study: Anticancer Properties
In a recent study examining the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of the compound. Results indicated:
- Cell Viability : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent.
Synthesis and Applications
The synthesis of this compound typically involves several steps starting from readily available starting materials. Common methods include:
- Photochemistry : Utilizing light to drive reactions that form new building blocks.
- Oxidation and Reduction Reactions : Employing reagents like potassium permanganate or lithium aluminum hydride to modify functional groups.
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-11(17)13-6-12(7-13,8-14)19-10(13)9-4-15-16(2)5-9/h4-5,10H,3,6-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOCEOQPHMGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3)C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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